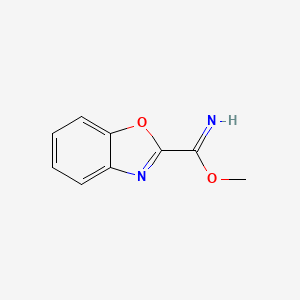
Potassium (2-fluorobiphenyl-4-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is a type of potassium organotrifluoroborate . Organotrifluoroborates are known for their longer shelf lives and do not undergo trimerization, which makes their stoichiometry well-defined . They are often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
Potassium trifluoroborate salts are used as reagents for difficult alkyl transfers . The Suzuki-Miyaura cross-coupling reaction is one of the most powerful means to effect this type of transformation . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . The molecular formula is C12H8BF4K .Chemical Reactions Analysis
Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . The molecular weight is 202.00 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, while not directly mentioned, appears to be closely related to other potassium trifluoroborate compounds, which are extensively studied in various fields of organic chemistry. For instance, the study by Ramachandran and Mitsuhashi (2015) demonstrates the selective hydrogenation of potassium trifluoroborates to produce β-trifluoromethylstyrenes, showcasing its utility in synthesizing complex organic compounds (Ramachandran & Mitsuhashi, 2015). Molander and Hoag (2003) improved the synthesis of a related compound, potassium (trifluoromethyl)trifluoroborate, highlighting the advancements in the synthesis of these compounds (Molander & Hoag, 2003).
Applications in Organic Reactions
Potassium trifluoroborates, including compounds similar to this compound, are used in various organic reactions. For example, Pucheault et al. (2002) reported the use of potassium organotrifluoroborates in rhodium-catalyzed asymmetric 1,4-additions to enones, demonstrating the compound's versatility in catalysis (Pucheault et al., 2002). Similarly, Molander and Ham (2006) developed a method for synthesizing functionalized organotrifluoroborates through 1,3-dipolar cycloaddition of azides, further expanding its applicability in organic synthesis (Molander & Ham, 2006).
Advancements in Liquid Crystal Technology
Research by Dabrowski et al. (2017) illustrates the use of fluorinated compounds, including fluorobiphenyls, in the development of new liquid crystalline mediums for smart windows and memory displays. This suggests potential applications for this compound in advanced materials science (Dabrowski et al., 2017).
Future Directions
Potassium trifluoroborate salts are being explored for their use in complex molecule synthesis . Their ability to incorporate alkyl groups selectively and conveniently into molecular substructures at a late stage is of critical strategic value . As a testament to its effectiveness, strategies using the Suzuki-Miyaura cross-coupling reaction for the transfer of alkyl groups have been employed in the syntheses of various natural products and biologically significant analogues .
Mechanism of Action
Target of Action
Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, also known as Potassium trifluoro(2-fluorobiphenyl-4-yl)borate, is a specialty product used in proteomics research applications
Mode of Action
It’s known that this compound is used in proteomics research applications , which suggests it may interact with proteins or other biomolecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research
Result of Action
As a compound used in proteomics research , it’s likely to have effects at the molecular level, potentially influencing protein structure or function.
Properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-phenylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BF4.K/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9;/h1-8H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWNGROMWKEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BF4K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635757 |
Source


|
| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-57-3 |
Source


|
| Record name | Borate(1-), trifluoro(2-fluoro[1,1′-biphenyl]-4-yl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
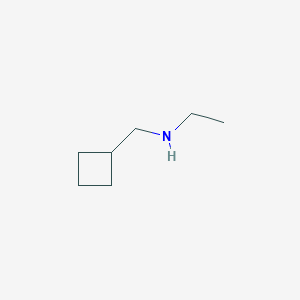
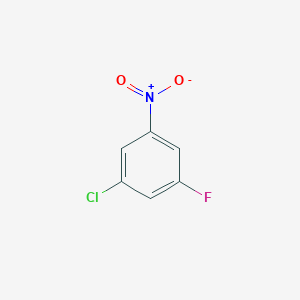
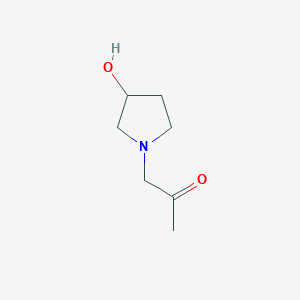

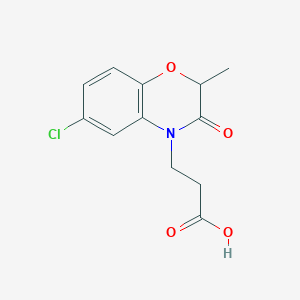
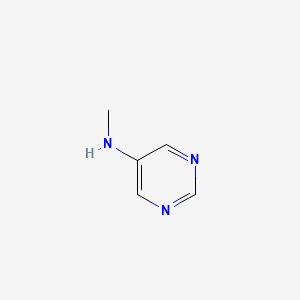


![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)




